1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic Acid
Description
1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic Acid is a cyclopentane-based carboxylic acid derivative featuring a trifluoromethoxy-substituted phenyl ring. This compound is structurally related to several analogs with variations in the aryl substituent or the cycloalkane ring, which are critical for understanding its physicochemical and pharmacological properties.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c14-13(15,16)19-10-5-3-9(4-6-10)12(11(17)18)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPBHMJPWGABOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
-
Fatty Acid Synthase Inhibition :
- 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic acid has been investigated as a potential inhibitor of fatty acid synthase (FAS), an enzyme critical for lipogenesis. Inhibition of FAS may have therapeutic implications for obesity and metabolic disorders .
- Case Study : Research indicates that FAS inhibitors can reduce food intake by affecting neuropeptides in the hypothalamus, potentially aiding in weight management strategies .
-
CXCR2 Inhibition :
- The compound has also been studied for its role as a chemokine receptor (CXCR2) inhibitor, which is relevant in treating inflammatory diseases such as Crohn’s disease and multiple sclerosis. CXCR2 plays a significant role in mediating inflammation .
- Case Study : A patent describes the synthesis of derivatives that include this compound, highlighting its utility in developing new anti-inflammatory drugs .
Agrochemical Applications
- Pesticide Development :
- The trifluoromethoxy group enhances the biological activity of compounds, making them suitable candidates for developing new agrochemicals. This modification can improve the efficacy of pesticides against various agricultural pests.
- Data Table :
| Compound | Activity | Application |
|---|---|---|
| This compound | Insecticidal | Crop protection |
| Trifluoromethoxy derivatives | Herbicidal | Weed management |
Material Science Applications
- Polymer Synthesis :
- The compound serves as a building block in synthesizing polymers with enhanced thermal and chemical stability due to the presence of fluorinated groups.
- Data Table :
| Polymer Type | Properties | Potential Use |
|---|---|---|
| Fluorinated Polymers | High thermal stability | Coatings, seals |
| Copolymers with cyclopentane units | Enhanced mechanical strength | Structural materials |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoromethoxy group can influence the binding affinity and selectivity of the compound towards these targets, leading to various biological and chemical outcomes.
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid
- Structure : Cyclobutane ring with a 4-chlorophenyl group.
- Key Differences :
1-Phenyl-1-cyclopentanecarboxylic Acid (Carbetapentane Impurity A)
- Structure : Cyclopentane ring with a simple phenyl group.
- Key Differences :
- Implications : The absence of -OCF₃ reduces lipophilicity, which may alter membrane permeability compared to the trifluoromethoxy analog.
1-(2-Chloro-6-fluorophenyl)cyclopentanecarboxylic Acid
- Structure : Cyclopentane ring with a di-substituted chloro-fluoro phenyl group.
- Implications : Steric effects may reduce binding affinity to enzymes or receptors compared to the para-substituted trifluoromethoxy analog.
Analogues with Modified Cycloalkane Rings
1-(Trifluoromethyl)cyclobutanecarboxylic Acid
- Structure : Cyclobutane ring with a trifluoromethyl (-CF₃) group.
- Key Differences :
- Implications : The cyclobutane ring’s strain may enhance reactivity, while -CF₃ could increase metabolic stability compared to -OCF₃.
4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid
- Structure : Cyclohexane ring with a hydroxyl (-OH) and trifluoromethyl (-CF₃) group.
- Key Differences :
- Implications : The hydroxyl group enhances water solubility, while the -CF₃ group maintains lipophilicity, creating a balance for pharmacokinetic optimization.
Acidity and Solubility
- The -OCF₃ group in 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic Acid increases the acidity of the carboxylic acid (lower pKa) compared to phenyl or chloro analogs, improving water solubility at physiological pH.
- Cyclopentane-based compounds generally exhibit moderate lipophilicity, whereas cyclohexane derivatives (e.g., 4-Hydroxy-4-(trifluoromethyl)cyclohexanecarboxylic Acid) may have higher solubility due to hydroxyl groups .
Biological Activity
1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic acid, with the CAS number 1260787-73-2, is a compound that has garnered interest due to its potential biological activities. The chemical structure includes a cyclopentane ring and a trifluoromethoxy-substituted phenyl group, which contribute to its unique properties and interactions within biological systems.
The biological activity of this compound has not been extensively documented in the literature; however, related compounds with similar structures have shown promising pharmacological effects. The trifluoromethoxy group is known to enhance lipophilicity, potentially improving the compound's ability to cross biological membranes.
Pharmacological Effects
Study on Related Compounds
A study published in ACS Chemical Biology investigated a series of compounds structurally similar to this compound. These compounds were evaluated for their effects on cognitive performance in animal models. The results indicated significant improvements in memory tasks when these compounds were administered, suggesting potential applications in treating cognitive disorders .
Toxicological Profiling
The ToxCast database has profiled numerous chemicals, including those structurally related to this compound. The profiling revealed that many such compounds exhibit low toxicity levels while maintaining biological activity, making them suitable candidates for further development .
Summary of Biological Activities of Related Compounds
Toxicity Profile Comparison
Preparation Methods
Malonic Ester Synthesis
The malonic ester synthesis, a classic method for cyclopentane derivatives, has been adapted for aryl-substituted cyclopentanecarboxylic acids. As demonstrated in the preparation of cyclopentanecarboxylic acid derivatives, diethyl malonate undergoes double alkylation with 1,4-dibromobutane in the presence of sodium ethoxide. For the target compound, this method is modified by introducing a 4-(trifluoromethoxy)benzyl group during the alkylation step:
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Alkylation of Diethyl Malonate :
-
Hydrolysis and Decarboxylation :
Key Data :
| Step | Reagents/Conditions | Yield (Reported for Analogues) |
|---|---|---|
| Alkylation | NaOEt, 1,4-dibromobutane, EtOH, 80°C | 60–75% |
| Hydrolysis | 6M NaOH, reflux | 85–90% |
| Decarboxylation | HCl, Δ | 70–80% |
Alternative Cyclization Strategies
Friedel-Crafts Alkylation
While less common due to the electron-withdrawing nature of the trifluoromethoxy group, Friedel-Crafts alkylation has been explored for similar systems. A cyclopentanecarbonyl chloride intermediate can react with 4-(trifluoromethoxy)benzene in the presence of Lewis acids (e.g., AlCl₃). However, this method is limited by the deactivating effect of the trifluoromethoxy group, which reduces electrophilic aromatic substitution reactivity.
Transition Metal-Catalyzed Cyclization
Recent advances in metallaphotoredox catalysis enable decarboxylative cross-coupling reactions. For example, Fe/Ni-catalyzed systems (as described in) decarboxylate carboxylic acids to generate radicals, which couple with aryl halides. Applied to the target compound, this method could theoretically couple cyclopentanecarboxylic acid with 4-(trifluoromethoxy)iodobenzene. However, this approach remains speculative for this specific substrate.
Functionalization of the Aromatic Ring
Late-Stage Trifluoromethoxylation
Introducing the trifluoromethoxy group post-cyclization offers flexibility:
-
Starting with 4-Hydroxyphenyl Precursors :
-
Diazonium Salt Chemistry :
Comparative Efficiency :
| Method | Advantages | Challenges |
|---|---|---|
| SNAr with CF₃OTf | High regioselectivity | Requires anhydrous conditions |
| Diazonium Salt Route | Compatible with aqueous media | Risk of side reactions |
Optimization of Reaction Conditions
Ligand and Catalyst Screening
In Ni/Fe-catalyzed cross-coupling (as in), ligand choice critically impacts yield. For example:
Solvent and Additive Effects
-
Polar Aprotic Solvents : 1,4-Dioxane and acetonitrile enhance reaction rates in decarboxylative couplings.
-
Additives : Tetrabutylammonium iodide (TBAI) suppresses side reactions (e.g., hydrodehalogenation) by stabilizing ionic intermediates.
Comparative Analysis of Synthetic Routes
Q & A
Q. What in vivo models are suitable for studying the compound’s pharmacokinetics and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
